![molecular formula C15H17N3O3 B14589017 N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide CAS No. 61151-72-2](/img/structure/B14589017.png)
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxybenzoyl group attached to a pyrrole ring, which is further connected to a glycinamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride as the reagent.
Pyrrole Ring Formation: The next step is the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis.
Coupling Reaction: The methoxybenzoyl chloride is then reacted with the pyrrole derivative to form the desired intermediate.
Amidation: Finally, the intermediate is coupled with glycine or its derivatives to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide can undergo various chemical reactions, including:
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoyl derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzoyl derivatives
Applications De Recherche Scientifique
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring may facilitate binding to nucleic acids or proteins, influencing cellular processes . The glycinamide moiety can enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl chloride: A precursor in the synthesis of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide.
4-Methoxybenzoic acid: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of a methoxybenzoyl group, a pyrrole ring, and a glycinamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propriétés
Numéro CAS |
61151-72-2 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-amino-N-[4-(4-methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C15H17N3O3/c1-9-14(12(8-17-9)18-13(19)7-16)15(20)10-3-5-11(21-2)6-4-10/h3-6,8,17H,7,16H2,1-2H3,(H,18,19) |
Clé InChI |
QQQHNJVPYVPIQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN1)NC(=O)CN)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


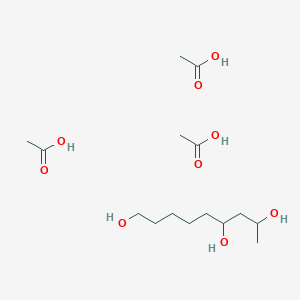
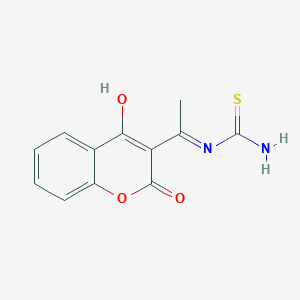
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
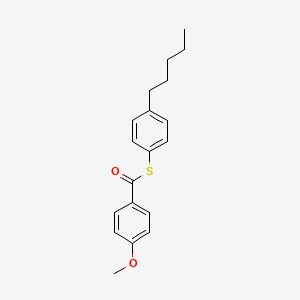
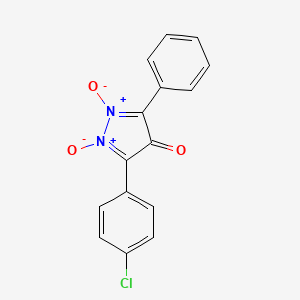
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
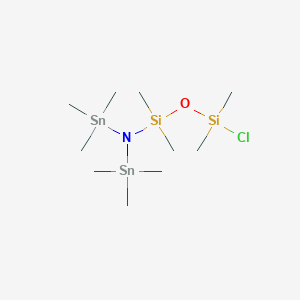

![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
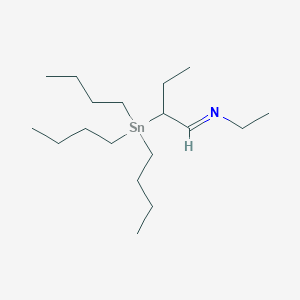
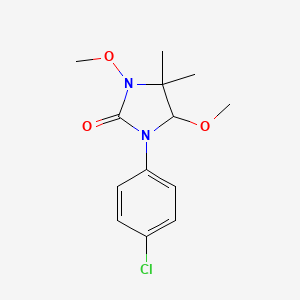

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)

